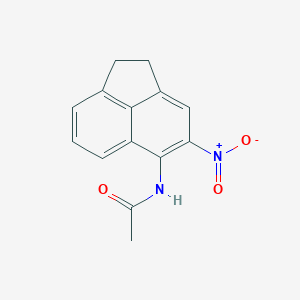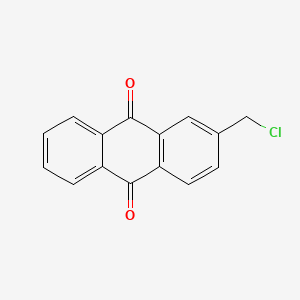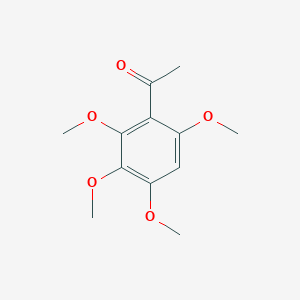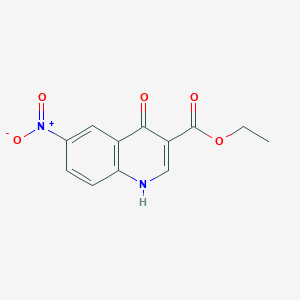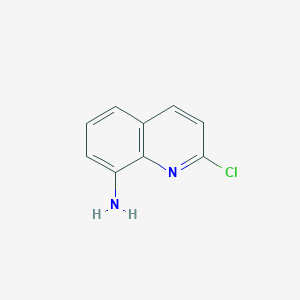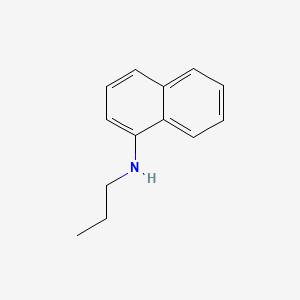
2-Chloro-3,4-dimethylphenol
概要
説明
2-Chloro-3,4-dimethylphenol is a chemical compound with the molecular formula C8H9ClO and a molecular weight of 156.611. It is used in various industrial and chemical processes2. The IUPAC name for this compound is 2-chloro-3,4-dimethylphenol1.
Synthesis Analysis
While specific synthesis methods for 2-Chloro-3,4-dimethylphenol were not found, phenolic compounds like it are involved in many industrial and chemical processes as either reagents or byproducts2.
Molecular Structure Analysis
The InChI code for 2-Chloro-3,4-dimethylphenol is 1S/C8H9ClO/c1-5-3-4-7(10)8(9)6(5)2/h3-4,10H,1-2H31. This compound has a density of 1.2±0.1 g/cm33.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Chloro-3,4-dimethylphenol were not found in the search results. However, phenolic compounds are generally involved in a variety of chemical reactions4.Physical And Chemical Properties Analysis
2-Chloro-3,4-dimethylphenol has a melting point of 25-27°C1. It has a purity of 95%1. The storage temperature is 4°C1.
科学的研究の応用
Advanced Oxidation Processes
The compound 2-Chloro-3,4-dimethylphenol, also known as PCMX, is used in advanced oxidation processes. Research by Li et al. (2020) investigated the degradation of PCMX using UV and UV/persulfate (UV/PS) processes. They explored the kinetic model, reactive oxidant species (ROS) concentration, and potential toxicity in aquatic environments. Their findings contribute to understanding the behavior and impact of PCMX in water treatment scenarios (Li et al., 2020).
Antibacterial Properties
The antibacterial properties of 2-Chloro-3,4-dimethylphenol derivatives were studied by Zaooli et al. (2019). They synthesized various derivatives using the Suzuki reaction and evaluated their effectiveness against bacteria like Staphylococcus aureus and Escherichia coli. This research highlights the potential medical applications of these compounds in combating bacterial infections (Zaooli et al., 2019).
Environmental Toxicity and Biodegradability
The environmental impact and biodegradability of substituted phenols, including 2-Chloro-3,4-dimethylphenol, have been a subject of study. O'Connor and Young (1989) assessed the anaerobic biodegradability and toxicity of these compounds under methanogenic conditions. Their research provides insights into the environmental fate of such substances and their potential hazards (O'Connor & Young, 1989).
Photocatalytic Degradation
The photocatalytic degradation of 2-Chloro-3,4-dimethylphenol and its isomers has been studied by Terzian and Serpone (1995). They explored the mineralization of these compounds using illuminated titanium dioxide in oxygenatedaqueous media. This study is significant for understanding the removal of hazardous compounds from the environment, particularly in the context of water treatment and purification processes (Terzian & Serpone, 1995).
Catalysis and Polymerization
Investigations into the use of 2-Chloro-3,4-dimethylphenol in catalysis and polymerization have been conducted. For instance, Kim et al. (2018) studied highly active catalyst systems for polymerizing 2,6-dimethylphenol, which is closely related to 2-Chloro-3,4-dimethylphenol. Their research provides valuable insights into the synthesis of polymers and the efficiency of various catalyst systems (Kim et al., 2018).
Environmental Remediation
The compound's role in environmental remediation, specifically in the degradation of aromatic organic pollutants, has been studied. Goskonda et al. (2002) examined the use of ultrasound to mineralize chlorophenols, including 4-chloro-3,5-dimethylphenol. This study contributes to our understanding of sonochemical processes in treating contaminated water and reducing environmental pollution (Goskonda et al., 2002).
Safety And Hazards
2-Chloro-3,4-dimethylphenol is classified as a flammable solid. It is also classified as acutely toxic, both orally and through skin contact. It can cause damage to organs through prolonged or repeated exposure6. It is very toxic to aquatic life6.
将来の方向性
The future directions for 2-Chloro-3,4-dimethylphenol are not clearly defined in the search results. However, given its properties and uses, it may continue to be used in various industrial and chemical processes2.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.
特性
IUPAC Name |
2-chloro-3,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-4-7(10)8(9)6(5)2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAXBLCSZPWRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289522 | |
| Record name | 2-Chloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-dimethylphenol | |
CAS RN |
10283-15-5 | |
| Record name | 2-Chloro-3,4-dimethylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3,4-dimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





